molecular formula C6H9ClN2O B2505107 2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride CAS No. 2155852-36-9

2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride

Cat. No.: B2505107
CAS No.: 2155852-36-9
M. Wt: 160.6
InChI Key: WJKQXRRDEWEZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride is a heterocyclic compound characterized by a fused pyran and pyrazole ring system. This compound has garnered significant attention due to its diverse structural significance and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, and an aldehyde in the presence of a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrano[3,4-c]pyrazole structure.

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound-mediated reactions have been employed to achieve higher yields and purities .

Chemical Reactions Analysis

Types of Reactions: 2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyrazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human Chk1 kinase, which plays a role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

  • Pyrano[2,3-c]pyrazole
  • Pyrano[3,2-c]pyrazole
  • Pyrano[4,3-c]pyrazole

Comparison: 2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to other pyrano-pyrazole isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-9-4-6-5(1)3-7-8-6;/h3H,1-2,4H2,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKQXRRDEWEZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-36-9
Record name 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.